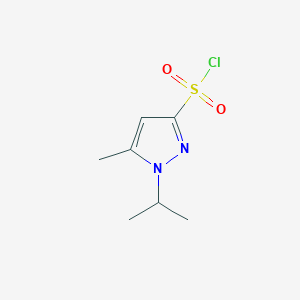

1-Isopropyl-5-methyl-1H-pyrazole-3-sulfonyl chloride

CAS No.: 1354704-57-6

Cat. No.: VC5915122

Molecular Formula: C7H11ClN2O2S

Molecular Weight: 222.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354704-57-6 |

|---|---|

| Molecular Formula | C7H11ClN2O2S |

| Molecular Weight | 222.69 |

| IUPAC Name | 5-methyl-1-propan-2-ylpyrazole-3-sulfonyl chloride |

| Standard InChI | InChI=1S/C7H11ClN2O2S/c1-5(2)10-6(3)4-7(9-10)13(8,11)12/h4-5H,1-3H3 |

| Standard InChI Key | XKQXGASDHQOLJV-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1C(C)C)S(=O)(=O)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula is C₇H₁₁ClN₂O₂S, with a molecular weight of 222.69 g/mol. Its IUPAC name, 5-methyl-1-(propan-2-yl)pyrazole-3-sulfonyl chloride, reflects the substitution pattern: an isopropyl group at the pyrazole ring’s 1-position, a methyl group at the 5-position, and a sulfonyl chloride group at the 3-position. The sulfonyl chloride moiety’s electrophilicity enables nucleophilic substitution reactions, while the bulky isopropyl group introduces steric effects that influence reactivity and regioselectivity.

Table 1: Key Physicochemical Properties

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | C₇H₁₁ClN₂O₂S |

| Molecular Weight | 222.69 g/mol |

| IUPAC Name | 5-methyl-1-(propan-2-yl)pyrazole-3-sulfonyl chloride |

| InChI Key | XKQXGASDHQOLJV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NN1C(C)C)S(=O)(=O)Cl |

| Solubility | Soluble in dichloromethane, chloroform |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via sulfonation of 1-isopropyl-5-methyl-1H-pyrazole using chlorosulfonic acid (ClSO₃H) under anhydrous conditions. The reaction is typically conducted at 0–5°C to minimize side reactions such as decomposition or over-sulfonation. Dichloromethane or chloroform serves as the solvent, stabilizing reactive intermediates and improving yield. Purification via silica gel chromatography (hexane/ethyl acetate gradient) achieves ≥97% purity, confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance scalability and efficiency. Automated systems regulate temperature and reagent stoichiometry, ensuring consistent product quality. Advanced purification techniques, including fractional distillation and crystallization, are utilized to meet pharmaceutical-grade standards.

Reactivity and Chemical Transformations

Nucleophilic Substitution

The sulfonyl chloride group undergoes substitution with nucleophiles such as amines, alcohols, and thiols, yielding sulfonamides, sulfonate esters, and sulfonothioates, respectively. For example, reaction with primary amines produces N-substituted sulfonamides, which are pivotal in drug discovery.

Reduction and Oxidation

-

Reduction: Lithium aluminum hydride (LiAlH₄) reduces the sulfonyl chloride to a sulfonyl hydride.

-

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid oxidizes the pyrazole ring to form pyrazole N-oxides, which exhibit enhanced biological activity.

Applications in Research and Industry

Pharmaceutical Development

The compound is a key intermediate in synthesizing sulfonamide-based drugs, including antimicrobials and kinase inhibitors. Derivatives bearing fluorinated or heteroaryl groups show enhanced blood-brain barrier permeability, making them candidates for CNS-targeted therapies.

Agrochemical Innovation

In agrochemistry, it is used to develop herbicides and pesticides with improved selectivity and environmental safety. Methoxymethyl derivatives exhibit systemic translocation in plants, enhancing pest-control efficacy.

Mechanistic Insights and Structure-Activity Relationships

Regioselectivity in Sulfonation

Sulfonation preferentially occurs at the pyrazole ring’s 3-position due to electronic effects (electron-rich C-3) and steric hindrance from the isopropyl and methyl groups. Computational studies using density functional theory (DFT) confirm this regioselectivity.

Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 150°C, releasing HCl, CO, and NO. Storage under inert atmospheres (argon/nitrogen) at –20°C in amber vials prevents hydrolysis.

Comparative Analysis with Analogous Compounds

1-Isopropyl-3-methyl-1H-pyrazole-5-sulfonyl Chloride

This positional isomer exhibits lower antimicrobial potency due to reduced steric shielding of the sulfonyl chloride group, leading to faster hydrolysis.

1-Phenylpyrazole Sulfonyl Chlorides

Phenyl-substituted analogs show higher lipophilicity and improved pharmacokinetic profiles but increased toxicity risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume